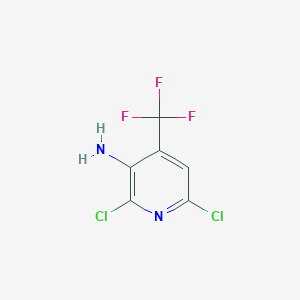

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F3N2/c7-3-1-2(6(9,10)11)4(12)5(8)13-3/h1H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJJNBRZQVLPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371009 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-67-5 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

CAS Number: 175277-67-5

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction:

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the reactive chloro and amino substituents, make it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl moiety is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino and chloro groups provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental details relevant to researchers in the field of drug discovery and development.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided in the tables below. This data is essential for its identification, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 175277-67-5 |

| Molecular Formula | C₆H₃Cl₂F₃N₂ |

| Molecular Weight | 231.00 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 45-48 °C |

Table 2: Spectral Data

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the aromatic proton and the amine protons. |

| ¹³C NMR | Resonances for the pyridine ring carbons, including the carbon bearing the trifluoromethyl group. |

| ¹⁹F NMR | A characteristic signal for the trifluoromethyl group. |

| IR (Infrared) | Absorption bands for N-H stretching (amine), C-Cl stretching, and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The most probable pathway involves the introduction of the amino group onto a pre-existing 2,6-dichloro-4-(trifluoromethyl)pyridine scaffold. This can be achieved through a two-step process: nitration followed by reduction.

Proposed Synthetic Pathway:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Nitration of 2,6-Dichloro-4-(trifluoromethyl)pyridine

-

To a stirred solution of 2,6-dichloro-4-(trifluoromethyl)pyridine in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine.

Step 2: Reduction of 2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine

-

The nitro compound from the previous step is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

-

A reducing agent, such as iron powder and hydrochloric acid or stannous chloride in concentrated hydrochloric acid, is added portion-wise to the solution.

-

The reaction mixture is heated at reflux for several hours until the reduction is complete.

-

After cooling, the mixture is made alkaline with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield this compound.

Applications in Drug Discovery and Agrochemical Research

The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can significantly improve a molecule's metabolic stability and binding affinity to its biological target. This compound serves as a versatile starting material for the synthesis of a diverse range of derivatives with potential biological activities.

General Workflow for Drug/Agrochemical Discovery:

The discovery process for new drugs or agrochemicals starting from a building block like this compound typically follows a structured workflow. This involves initial screening, lead optimization, and preclinical/field trials.

Figure 2: A generalized workflow for the discovery of new drugs or agrochemicals.

Safety and Handling

This compound is a chemical compound that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Table 3: General Safety Information

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in drug development and agrochemical research.

Core Physicochemical Properties

This compound, with the CAS Number 175277-67-5, is a solid organic compound. A summary of its key physicochemical properties is presented below. It is important to note that while some properties have been experimentally determined, others are estimated through computational models due to the limited availability of published experimental data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 175277-67-5 | N/A |

| Molecular Formula | C₆H₃Cl₂F₃N₂ | N/A |

| Molecular Weight | 231.00 g/mol | N/A |

| Melting Point | 45-48 °C | Experimental |

| Boiling Point | Predicted: 257.9 ± 40.0 °C at 760 mmHg | Predicted |

| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents like methanol, ethanol, and acetone. | Predicted |

| pKa | Predicted: 4.5 ± 0.5 (amine proton) | Predicted |

| LogP | Predicted: 3.2 ± 0.5 | Predicted |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. While specific, detailed industrial protocols are often proprietary, a general synthetic route can be outlined based on patent literature.

Synthesis Workflow

A plausible synthetic pathway starts from readily available precursors and involves several key transformations, including cyclization, chlorination, and amination steps.

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine molecular structure

An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound. The document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, where substituted pyridine derivatives are of significant interest.

Physicochemical and Structural Properties

This compound, with CAS Number 175277-67-5, is a halogenated pyridine derivative.[1][2][3][4] The presence of two chlorine atoms, a trifluoromethyl group, and an amine group on the pyridine ring makes it a versatile building block for creating more complex molecules with potential biological activity.[3] It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 175277-67-5 | [1][2][4] |

| Molecular Formula | C₆H₃Cl₂F₃N₂ | [1][4] |

| Molecular Weight | 231.00 g/mol | [4] |

| Melting Point (MP) | 45-48°C | [4] |

| Purity | >98% | [4][5] |

| SMILES | NC1=C(C=C(Cl)N=C1Cl)C(F)(F)F | |

| InChIKey | Not available in search results |

Synthesis and Characterization

The overall workflow for producing and verifying the final compound involves synthesis, purification, and subsequent characterization using multiple analytical techniques.

Experimental Protocols

The following sections describe generalized but detailed protocols for the synthesis and structural confirmation of this compound.

2.1.1 General Synthesis Protocol (Hypothetical)

This protocol is based on the plausible pathway illustrated above.

-

Nitration of 2,6-dichloro-4-(trifluoromethyl)pyridine:

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

-

Slowly add 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq).

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum to yield crude 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine.

-

-

Reduction of the Nitro Group:

-

Suspend the crude nitro-compound in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

-

Heat the mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture, filter off the solid catalyst/reagents, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine product.

-

Purify the crude product via column chromatography on silica gel to obtain pure this compound.

-

2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise molecular structure.[6][7] Spectra should be recorded on a high-field spectrometer (e.g., 300 MHz or higher).

-

Protocol: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected ¹H NMR Signals:

-

A broad singlet in the range of 4.0-6.0 ppm corresponding to the two protons of the primary amine (-NH₂). The chemical shift can vary with solvent and concentration.

-

A singlet in the aromatic region (typically 7.0-8.5 ppm) corresponding to the single proton on the pyridine ring at the C5 position.

-

-

Expected ¹³C NMR Signals:

-

Six distinct signals for the six carbon atoms in the molecule. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

-

Expected ¹⁹F NMR Signals:

-

A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

2.1.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[1]

-

Protocol: Record the spectrum using a KBr pellet method or as a thin film on a salt plate. Scan over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

N-H Stretching: Two distinct bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine (-NH₂).[8]

-

C=C and C=N Stretching: Absorptions in the 1600-1450 cm⁻¹ region, typical for the pyridine ring.

-

C-F Stretching: Strong, characteristic absorptions in the 1350-1100 cm⁻¹ region, indicative of the trifluoromethyl group.

-

C-Cl Stretching: Absorptions in the 850-550 cm⁻¹ region.

-

2.1.4 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z).[9]

-

Protocol: Introduce a dilute solution of the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected Results:

-

The molecular ion peak [M+H]⁺ should be observed at an m/z value corresponding to the calculated exact mass of C₆H₄Cl₂F₃N₂⁺.

-

The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms (a distinctive pattern of peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Role as a Chemical Intermediate

This compound is primarily valued as a chemical building block. Its multiple reactive sites—the amine group and the two chlorine atoms—allow for further functionalization to build more elaborate molecular scaffolds for use in agrochemicals and pharmaceuticals.[3][4]

Conclusion

This compound is a key chemical intermediate with a well-defined molecular structure. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through established chemical transformations. The structural identity and purity of the compound can be unequivocally confirmed through a combination of standard analytical techniques, including NMR, FT-IR, and mass spectrometry. The strategic placement of its functional groups makes it a valuable precursor for the development of novel compounds in the life sciences sector.

References

- 1. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-AMINO-2,6-DICHLORO-4-(TRIFLUOROMETHYL)PYRIDINE(175277-67-5) 1H NMR [m.chemicalbook.com]

- 3. 2,6-Dichloro-5-fluoropyridin-3-amine | 152840-65-8 | Benchchem [benchchem.com]

- 4. 3-AMINO-2,6-DICHLORO-4-(TRIFLUOROMETHYL)PYRIDINE | 175277-67-5 | INDOFINE Chemical Company [indofinechemical.com]

- 5. berrchem.com [berrchem.com]

- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]

- 7. journals.stmjournals.com [journals.stmjournals.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. This compound | 175277-67-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected NMR Signals

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS 175277-67-5) possesses a highly substituted pyridine ring. The molecular structure dictates the expected NMR signals. The single aromatic proton and the amine protons will give rise to signals in the ¹H NMR spectrum. The six carbon atoms of the pyridine ring and the carbon of the trifluoromethyl group will be observable in the ¹³C NMR spectrum. The presence of chlorine, nitrogen, and fluorine atoms will influence the chemical shifts of the neighboring protons and carbons.

Caption: Molecular structure of this compound.

Quantitative NMR Data

The following tables provide a template for the presentation of ¹H and ¹³C NMR data for this compound. Researchers who synthesize or acquire this compound can use this structure to report their findings clearly and concisely.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | H-5 |

| Data not available | Data not available | Data not available | Data not available | NH₂ |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-2 |

| Data not available | C-3 |

| Data not available | C-4 |

| Data not available | C-5 |

| Data not available | C-6 |

| Data not available | CF₃ |

Experimental Protocols

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening. If the sample is not fully dissolved, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

3.2. NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

3.2.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

3.2.2. ¹³C NMR Spectroscopy

-

Spectrometer Frequency: A corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer).

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Peak Picking and Integration: The peaks are identified, and their integrals are calculated for the ¹H spectrum.

Interpretation of NMR Data

-

¹H NMR: The aromatic proton (H-5) is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift will be influenced by the electron-withdrawing chloro and trifluoromethyl groups. The amine (NH₂) protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

-

¹³C NMR: Six distinct signals are expected for the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbons attached to the electronegative chlorine, nitrogen, and trifluoromethyl groups (C-2, C-3, C-4, C-6, and the CF₃ carbon) will be significantly deshielded and appear at higher chemical shifts. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The C-4 and C-5 carbons may also show smaller couplings to the fluorine atoms.

This guide provides a robust framework for the acquisition, analysis, and reporting of ¹H and ¹³C NMR data for this compound, facilitating consistent and high-quality research in the fields of chemistry and drug development.

Technical Guide: Physicochemical Properties and Synthetic Applications of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS No. 175277-67-5). This compound is a key intermediate in the agrochemical industry, particularly in the synthesis of the broad-spectrum fungicide fluazinam. Furthermore, its structural motifs are of interest in medicinal chemistry, with derivatives showing potential antimicrobial and anticancer activities. This document consolidates available data on its melting point, provides generalized experimental protocols, and illustrates its role in synthetic pathways and biological mechanisms of action through detailed diagrams.

Physicochemical Properties

This compound is a halogenated and trifluoromethyl-substituted pyridinamine. Its key physical properties are summarized below.

Melting Point

There is conflicting data in the public domain regarding the melting point of this compound. Several chemical suppliers report a melting point in the range of 45-48 °C . However, a supplier of analytical standards for the fungicide fluazinam reports a melting point of 116-118 °C for a compound identified as "Fluazinam Impurity 3," which corresponds to this compound.

This discrepancy could be attributed to several factors, including:

-

Polymorphism: The compound may exist in different crystalline forms, each with a distinct melting point.

-

Purity: The presence of impurities can depress and broaden the melting point range. The material designated as "Fluazinam Impurity 3" may represent a more highly purified or different crystalline form.

Further analytical investigation, such as Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD), would be required to resolve this ambiguity.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 175277-67-5 | Multiple commercial suppliers |

| Molecular Formula | C₆H₃Cl₂F₃N₂ | Multiple commercial suppliers |

| Molecular Weight | 231.00 g/mol | Multiple commercial suppliers |

| Melting Point | 45-48 °C | Multiple commercial suppliers |

| 116-118 °C | Supplier of "Fluazinam Impurity 3" |

Experimental Protocols

General Protocol for Melting Point Determination (Capillary Method)

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Synthetic Applications

This compound is a crucial intermediate in the synthesis of the fungicide fluazinam.

Synthesis of Fluazinam

The synthesis of fluazinam involves the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

General Synthetic Protocol for Fluazinam

A detailed, step-by-step experimental protocol for the synthesis of fluazinam from this compound is proprietary and not extensively published. However, based on general principles of nucleophilic aromatic substitution, a generalized procedure is outlined below. This should be considered a starting point, and optimization of reaction conditions (solvent, base, temperature, and reaction time) is likely necessary.

Materials:

-

This compound

-

2,4-Dichloro-3,5-dinitrobenzotrifluoride

-

A suitable aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile)

-

A non-nucleophilic base (e.g., potassium carbonate, sodium hydride, or a hindered amine base)

-

Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound in the chosen aprotic polar solvent.

-

Addition of Base: Add the base to the solution and stir for a short period to deprotonate the amine.

-

Addition of Second Reactant: Slowly add a solution of 2,4-dichloro-3,5-dinitrobenzotrifluoride in the same solvent to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (this may range from room temperature to elevated temperatures, depending on the reactivity of the chosen solvent and base) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench it with water or an acidic solution. The product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Biological Significance and Signaling Pathways

Role in Agrochemicals: Mechanism of Action of Fluazinam

Fluazinam is a broad-spectrum fungicide that acts by uncoupling oxidative phosphorylation in the mitochondria of fungal cells.[1] This disruption of the electron transport chain prevents the synthesis of ATP, the primary energy currency of the cell, leading to cell death.

Potential in Drug Development

Derivatives of halogenated pyridines and trifluoromethylpyridines have garnered interest in drug discovery for their potential therapeutic activities.

-

Antimicrobial Activity: Halogenated pyridinamine derivatives have been shown to possess antimicrobial properties. Their mechanism of action can involve the inhibition of essential enzymes or the disruption of microbial cell membranes.

-

Anticancer Activity: Certain trifluoromethylpyridine derivatives have been investigated as potential anticancer agents. For instance, some derivatives have been shown to act as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer.

Conclusion

This compound is a valuable chemical intermediate with established importance in the agrochemical sector and potential for applications in pharmaceutical research. The conflicting data regarding its melting point highlights the need for further characterization of this compound. The provided general experimental protocols and diagrams of its synthetic and biological roles offer a foundation for researchers working with this molecule. Further studies to elucidate its precise physical properties and to explore the full therapeutic potential of its derivatives are warranted.

References

Technical Guide to the Solubility Profile of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. A thorough understanding of a compound's solubility is a critical first step in any research and development endeavor, impacting everything from reaction conditions and purification strategies to formulation and bioavailability in drug development.

Given the absence of published quantitative solubility data for this compound, this guide provides a framework for its determination. The following sections detail the theoretical underpinnings and practical execution of three widely accepted methods for solubility measurement.

Data Presentation

While no specific solubility data for this compound can be presented, the following tables are provided as templates for researchers to populate with their experimentally determined values.

Table 1: Thermodynamic (Equilibrium) Solubility of this compound in Various Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Water | ||||

| e.g., Ethanol | ||||

| e.g., Methanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., Phosphate Buffer (pH 7.4) |

Table 2: pH-Dependent Aqueous Solubility Profile of this compound at a Specified Temperature

| pH of Aqueous Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., 1.2 | ||||

| e.g., 4.5 | ||||

| e.g., 6.8 | ||||

| e.g., 7.4 | ||||

| e.g., 9.0 |

Experimental Protocols

The following are detailed protocols for determining the solubility of this compound. The choice of method will depend on the properties of the compound, the solvent, and the available equipment.

Gravimetric Method

This classical method directly measures the mass of solute dissolved in a known volume of solvent and is considered a definitive technique.[1][2]

Objective: To determine the equilibrium solubility by evaporating the solvent from a saturated solution and weighing the remaining solute.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Sealable glass vials or flasks

-

Thermostatically controlled shaker or agitator

-

Analytical balance (accurate to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vial

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.[2]

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.[2] The filter should be appropriate for the solvent and should not adsorb the solute.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, use a rotary evaporator or a vacuum desiccator to gently evaporate the solvent to dryness.

-

Mass Determination: Once the solvent is completely removed, cool the dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.[3]

-

Calculation:

-

Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of filtrate (mL)

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[4][5][6]

Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance and using a calibration curve.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution (as in the gravimetric method)

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of the compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[4]

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[4]

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (steps 1 and 2).

-

Filter the saturated solution as described in the gravimetric method (step 4).

-

Carefully dilute a known volume of the clear filtrate with the solvent to bring the absorbance into the linear range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when the compound has poor UV absorbance.[7][8]

Objective: To determine the concentration of the compound in a saturated solution by separating it on an HPLC column and quantifying it against a standard curve.

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution (as in the gravimetric method)

Procedure:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[7]

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound of a known concentration in a suitable solvent (often the mobile phase or a component of it).

-

Prepare a series of standard solutions by serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.[8]

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare and equilibrate a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Filter the saturated solution (step 4).

-

Dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Measurement and Calculation:

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply by the dilution factor to calculate the concentration of the saturated solution, which is the solubility.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

In-Depth Technical Safety Guide: 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and potential mechanism of action for 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS No. 175277-67-5). The information is intended for use by professionals in research and development environments.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 175277-67-5 | [1][2] |

| Molecular Formula | C₆H₃Cl₂F₃N₂ | [][4] |

| Molecular Weight | 231.00 g/mol | [][4] |

| Melting Point | 45-48°C | [] |

| Boiling Point | 279.8°C at 760 mmHg | [] |

| Density | 1.622 g/cm³ | [] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity, and skin and eye irritation.[1]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

Source:[1]

Quantitative Toxicity Data

Specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound are not publicly available in the reviewed literature and safety data sheets. The "Category 4" classification indicates a moderate acute toxicity hazard.

Handling and Safety Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following are general recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be required if dust is generated and ventilation is inadequate.[1] |

Engineering Controls

| Control Measure | Description |

| Ventilation | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1] |

| Eyewash and Safety Shower | Eyewash stations and safety showers should be readily accessible in the work area.[1] |

Storage

| Condition | Requirement |

| Container | Keep in a tightly closed, suitable container.[1] |

| Environment | Store in a cool, dry, and well-ventilated place.[1] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[1] |

Emergency Procedures

The following diagram outlines the general workflow for responding to an accidental exposure to this compound.

Caption: Emergency response workflow for accidental exposure.

Potential Mechanism of Action and Toxicological Profile

Hypothesized Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Uncoupling agents disrupt the link between the electron transport chain and ATP synthesis in mitochondria. They do this by dissipating the proton gradient across the inner mitochondrial membrane that is required for ATP synthase to produce ATP. This leads to an increase in oxygen consumption without the production of ATP, and the energy is instead released as heat.

The following diagram illustrates the hypothesized mechanism of action.

Caption: Hypothesized uncoupling of oxidative phosphorylation.

Experimental Protocols: Example of Fungicidal Activity Screening

No specific experimental protocols for the safety assessment of this compound were found. However, as it has been studied in the context of fungicidal activity, the following is a generalized workflow for such an assay, adapted from studies on structurally related compounds. This serves as an illustrative example of a relevant biological experiment.

Caption: General workflow for a fungicidal activity assay.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound from their supplier before handling the material. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

A Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, Synthesis, and Biological Relevance

This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine, a key building block in the development of novel therapeutic agents and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, physicochemical data, potential synthetic routes, and its role as a precursor to biologically active molecules, including kinase inhibitors.

Commercial Availability and Physicochemical Properties

This compound is available from a range of commercial suppliers, catering to research and development needs. The compound's purity and specifications may vary between suppliers, and it is crucial to consult the certificate of analysis for lot-specific data.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| INDOFINE Chemical Company | 98% | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 231.00 |

| Thermo Scientific (Fisher Scientific) | 97% | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 231.00 |

| Frontier Specialty Chemicals | Not Specified | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 231.00 |

| Santa Cruz Biotechnology | Not Specified | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 231.00 |

| Maybridge (Labchem) | 97% | 175277-67-5 | C₆H₃Cl₂F₃N₂ | 231.00 |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 175277-67-5 | INDOFINE Chemical Company, Thermo Scientific |

| Molecular Formula | C₆H₃Cl₂F₃N₂ | INDOFINE Chemical Company |

| Molecular Weight | 231.00 g/mol | INDOFINE Chemical Company |

| Purity | 97-98% | Thermo Scientific, INDOFINE Chemical Company |

| Melting Point | 45-48°C | INDOFINE Chemical Company |

| Appearance | Solid | Not Specified |

Safety, Handling, and Storage

A Safety Data Sheet (SDS) from Fisher Scientific provides essential information for the safe handling of this compound. It is classified as hazardous, with acute oral, dermal, and inhalation toxicity (Category 4). It is also a skin and eye irritant (Category 2).

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols: Synthesis and Potential Applications

Hypothetical Synthesis of this compound

This proposed synthesis involves the chlorination of a suitable aminopyridine precursor.

-

Starting Material: 3-Amino-4-(trifluoromethyl)pyridine.

-

Chlorination: The starting material is dissolved in a suitable solvent (e.g., dichloromethane, carbon tetrachloride). A chlorinating agent, such as chlorine gas, is bubbled through the solution at a controlled temperature. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is neutralized with an aqueous base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final product.

It is imperative that this hypothetical protocol be optimized and validated in a laboratory setting.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been investigated as potential inhibitors of Kinase Insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.

KDR/VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor. This activation initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival.

Caption: KDR/VEGFR-2 Signaling Cascade.

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow to evaluate a compound's potential as a KDR kinase inhibitor would involve several stages, from initial screening to cellular assays.

Caption: Kinase Inhibitor Screening Workflow.

A Comprehensive Technical Guide to the Synthesis of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a cornerstone of modern medicinal and agricultural chemistry. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As a result, trifluoromethylpyridines are key structural motifs in a wide array of pharmaceuticals and agrochemicals. This technical guide provides an in-depth review of the core synthetic strategies for accessing these valuable compounds, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways and biological mechanisms.

Core Synthetic Strategies

The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches:

-

Halogen Exchange Fluorination: This classical and industrially significant method involves the substitution of chlorine atoms in a trichloromethyl group with fluorine. It is particularly effective for the large-scale production of key intermediates.

-

Cyclocondensation Reactions: This strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach offers great flexibility in accessing a wide range of substitution patterns.

-

Direct C-H Trifluoromethylation: Representing the cutting edge of synthetic methodology, this approach allows for the direct introduction of a CF3 group onto a pre-existing pyridine ring, often offering greater step-economy and the ability to functionalize complex molecules at a late stage.

Halogen Exchange Fluorination

This method is a robust and widely used industrial process for the synthesis of trifluoromethylpyridines. It typically involves two key stages: the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a halogen exchange reaction where chlorine is replaced by fluorine.

Vapor-Phase Halogen Exchange

Vapor-phase fluorination is a high-temperature process suitable for continuous manufacturing. It often involves simultaneous chlorination and fluorination.

This process utilizes a two-zone reactor: a catalyst fluidized-bed for the initial chlorination/fluorination of the methyl group, followed by an empty phase for nuclear chlorination of the pyridine ring.[1][2]

-

Reactor Setup: A vertical reactor is used, with the lower section containing a fluidized bed of a transition metal-based catalyst (e.g., iron fluoride) and the upper section being an empty reaction zone.

-

Reactants: 3-Picoline, chlorine gas (Cl2), and hydrogen fluoride (HF) are used as the primary reactants.

-

Procedure:

-

The fluidized-bed catalyst is heated to the reaction temperature (e.g., 335-380°C).

-

A gaseous stream of 3-picoline and hydrogen fluoride is introduced into the bottom of the reactor, fluidizing the catalyst bed.

-

Chlorine gas is simultaneously introduced. In the fluidized-bed phase, rapid chlorination of the methyl group followed by immediate fluorination occurs, yielding 3-(trifluoromethyl)pyridine (3-TF).

-

The gaseous mixture, now containing 3-TF, flows into the upper empty phase, which is maintained at a similar or slightly higher temperature (e.g., 320-380°C).

-

Further introduction of chlorine gas in this zone leads to nuclear chlorination of the pyridine ring.

-

The product stream exiting the reactor is cooled to condense the products, which are then separated and purified by distillation.

-

-

Control: The degree of nuclear chlorination can be controlled by adjusting the molar ratio of chlorine gas and the temperature in the empty phase.[1] Higher temperatures and chlorine ratios favor the formation of the dichlorinated product, 2,3,5-DCTF.

The following tables summarize the product distribution from the vapor-phase synthesis using different starting materials.

Table 1: Substrate Scope of Various Picolines [1][2]

| Substrate | Reaction Temp. (°C) (CFB Phase / Empty Phase) | 3-TF Type Yield (GC PA%) | CTF Type Yield (GC PA%) | DCTF Type Yield (GC PA%) |

| 3-Picoline | 335 / 320 | 86.4 | 6.6 | 0.0 |

| 3-Picoline | 380 / 380 | 7.4 | 64.1 | 18.2 |

| 2-Picoline | 360 / 360 | 4.8 | 65.5 | 16.5 |

| 4-Picoline | 360 / 360 | 12.0 | 70.2 | 10.3 |

Abbreviations: CFB, catalyst fluidized bed; PA%, peak area percent; TF, trifluoromethylpyridine; CTF, chloro(trifluoromethyl)pyridine; DCTF, dichloro(trifluoromethyl)pyridine.

Table 2: Substrate Scope of Various Lutidines [1]

| Substrate | Reaction Temp. (°C) (CFB Phase / Empty Phase) | BTF Type Yield (GC PA%) | CBTF Type Yield (GC PA%) | DCBTF Type Yield (GC PA%) |

| 2,5-Lutidine | 400 / 400 | 2.5 | 78.5 | 10.2 |

| 2,6-Lutidine | 420 / 420 | 1.1 | 60.1 | 25.3 |

| 3,5-Lutidine | 380 / 380 | 15.2 | 65.3 | 10.5 |

Abbreviations: BTF, bis(trifluoromethyl)pyridine; CBTF, chloro-bis(trifluoromethyl)pyridine; DCBTF, dichloro-bis(trifluoromethyl)pyridine.

Liquid-Phase Halogen Exchange

Liquid-phase fluorination offers an alternative that can sometimes be performed under milder conditions than vapor-phase reactions.

-

Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine, iron(III) chloride (catalyst), and anhydrous hydrogen fluoride.

-

Procedure:

-

To a high-pressure autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol) and iron(III) chloride (0.153 g, 0.942 mmol).

-

Add a 70% solution of hydrogen fluoride in pyridine (2.423 g HF, 85 mmol).

-

Seal the autoclave and heat to 175°C overnight.

-

Cool the autoclave to 130°C and continue stirring for an additional 5 hours.

-

Cool to 25°C and carefully vent the excess gas through a caustic scrubber.

-

Dissolve the crude reaction mixture in dichloromethane and wash sequentially with 1 M NaOH (aq) and water.

-

The organic phase is dried and concentrated, and the product is purified by distillation.

-

Cyclocondensation Reactions

This approach builds the pyridine ring from smaller, trifluoromethyl-containing building blocks. It is highly versatile for creating diverse substitution patterns that may be inaccessible through halogen exchange.

This protocol, while leading to a fused heterocyclic system, exemplifies the cyclocondensation strategy.

-

Reactants: 3-Aminoindazole derivative, ethyl 4,4,4-trifluoroacetoacetate, and polyphosphoric acid (PPA).

-

Procedure:

-

Prepare a mixture of the 3-aminoindazole derivative (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (2 equivalents) in dry methanol.

-

Add polyphosphoric acid dropwise to the mixture.

-

Reflux the solution for 24 hours under an inert atmosphere (e.g., Argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Suspend the crude solid in a small amount of water and collect the product by filtration.

-

Caption: General workflow for trifluoromethylpyridine synthesis via cyclocondensation.

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation is a modern and powerful strategy that avoids the need for pre-functionalized starting materials. These reactions often proceed via radical mechanisms and can be initiated by various reagents and conditions, including photoredox catalysis.

This method achieves high regioselectivity by activating the pyridine ring as an N-methylpyridinium salt.

-

Reactants: Pyridinium iodide salt, trifluoroacetic acid (TFA), silver carbonate (Ag2CO3), and N,N-dimethylformamide (DMF).

-

Procedure:

-

To a reaction vial, add the N-methylpyridinium iodide salt (1 equivalent), silver carbonate (e.g., 2 equivalents), and trifluoroacetic acid (e.g., 4 equivalents).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Stir the mixture at a specified temperature (e.g., 100°C) for a set time (e.g., 12 hours).

-

After completion, cool the reaction mixture and dilute with a suitable solvent (e.g., ethyl acetate).

-

Filter the mixture to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the trifluoromethylpyridine product.

-

The following table presents yields for the light-promoted trifluoromethylation of various pyridone substrates.

Table 3: Light-Promoted Trifluoromethylation of Pyridones [3]

| Substrate (Pyridone) | Sulfinate Reagent | Yield (%) |

| 1-Phenylpyridin-2(1H)-one | NaSO2CF3 | 75 |

| 1-(4-Methoxyphenyl)pyridin-2(1H)-one | NaSO2CF3 | 82 |

| 1-(4-Chlorophenyl)pyridin-2(1H)-one | NaSO2CF3 | 68 |

| 1-Phenylpyridin-2(1H)-one | NaSO2CF2CH3 | 90 |

| 1-Phenylpyridin-2(1H)-one | NaSO2CF2H | 9 |

| 1-Phenylpyridin-2(1H)-one | NaSO2CF2C8H6Br | 79 |

Conditions: Substrate (0.125 mmol), sulfinate (0.25 mmol), DMSO (2 mL), room temperature, 24 h.

Biological Mechanisms of Action

Trifluoromethylpyridines are integral to many bioactive compounds. Understanding their mechanism of action is crucial for drug development.

Tipranavir: An HIV Protease Inhibitor

Tipranavir is a non-peptidic protease inhibitor used in antiretroviral therapy. Its mechanism involves the direct inhibition of the HIV-1 protease enzyme.[4][5][6][7][8]

Caption: Tipranavir inhibits HIV protease, preventing the cleavage of viral polyproteins.

Fluazinam: A Fungal Respiratory Inhibitor

Fluazinam is a broad-spectrum fungicide that acts as a potent uncoupler of oxidative phosphorylation in fungal mitochondria.[9][10]

Caption: Fluazinam uncouples oxidative phosphorylation, disrupting ATP synthesis.

Flonicamid: An Insect Feeding Inhibitor

Flonicamid is a selective insecticide that disrupts the feeding behavior of sucking insects by modulating chordotonal organs.[11][12][13][14][15]

Caption: Flonicamid disrupts chordotonal organs, leading to cessation of feeding.

Fluazifop-butyl: A Herbicide Inhibiting Lipid Synthesis

Fluazifop-butyl is a post-emergence herbicide that controls grass weeds by inhibiting a key enzyme in fatty acid synthesis.[16][17][18][19][20]

Caption: Fluazifop-butyl's active form inhibits ACCase, halting fatty acid synthesis.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 5. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 6. Tipranavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. What is Tipranavir used for? [synapse.patsnap.com]

- 9. Fluazinam - Wikipedia [en.wikipedia.org]

- 10. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. cotton.org [cotton.org]

- 13. Flonicamid [lsuagcenter.com]

- 14. researchgate.net [researchgate.net]

- 15. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]

- 16. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 17. invasive.org [invasive.org]

- 18. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 19. Fluazifop-p-butyl | C19H20F3NO4 | CID 3033674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Trifluoromethyl Group: A Key Activator of the Pyridine Ring for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine ring has emerged as a powerful tool in modern medicinal chemistry and materials science. This guide provides a comprehensive overview of the multifaceted role of the CF3 group in activating the pyridine scaffold, detailing its electronic effects, impact on reactivity, and applications in drug development. This document is intended to be a practical resource, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the unique properties of trifluoromethylated pyridines.

Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring

The trifluoromethyl group is a strong electron-withdrawing group, a property that profoundly alters the electron density distribution within the pyridine ring. This electronic perturbation is the primary basis for the "activation" of the ring, influencing its reactivity towards nucleophiles and its interaction with biological targets.[1][2]

Impact on Basicity (pKa)

The electron-withdrawing nature of the CF3 group significantly reduces the basicity of the pyridine nitrogen. This is quantitatively demonstrated by the lower pKa values of trifluoromethyl-substituted pyridines compared to the parent pyridine molecule.

| Compound | Substituent Position | pKa |

| Pyridine | - | 5.17[3] |

| 2-(Trifluoromethyl)pyridine | 2- | -0.44[3] |

| 3-(Trifluoromethyl)pyridine | 3- | 2.84[3] |

| 4-(Trifluoromethyl)pyridine | 4- | 1.82[3] |

Table 1: Comparison of pKa values of pyridine and its trifluoromethyl-substituted derivatives.

Hammett Constants

The electronic influence of the trifluoromethyl group can also be quantified using Hammett substituent constants (σ). The positive σ value for the CF3 group indicates its strong electron-withdrawing character through both inductive and resonance effects.

| Substituent | σp |

| -CF3 | 0.54 |

Table 2: Hammett para-substituent constant (σp) for the trifluoromethyl group.

This strong electron-withdrawing effect creates a more electron-deficient (electrophilic) pyridine ring, making it more susceptible to nucleophilic attack.

Activation of the Pyridine Ring: Enhanced Reactivity

The introduction of a trifluoromethyl group activates the pyridine ring towards various chemical transformations, most notably nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring facilitates the attack of nucleophiles, often leading to reactions that are difficult or impossible with unsubstituted pyridine.

A key industrial application of this activation is in the synthesis of agrochemicals and pharmaceuticals.[4][5] For example, the synthesis of the fungicide Fluazinam involves a nucleophilic aromatic substitution on a trifluoromethylated pyridine derivative.[6]

Applications in Drug Discovery: Targeting Signaling Pathways

The unique properties conferred by the trifluoromethyl group make trifluoromethylpyridines valuable scaffolds in drug discovery.[1] They are particularly prominent as kinase inhibitors, where the CF3 group can enhance binding affinity and improve pharmacokinetic properties.[7]

Inhibition of Kinase Signaling Pathways

Trifluoromethylpyrimidine-based compounds have shown significant inhibitory activity against key kinases in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[7][8]

Below is a conceptual representation of how a trifluoromethylpyridine-based inhibitor might interrupt a generic receptor tyrosine kinase (RTK) signaling pathway.

Caption: Inhibition of a generic RTK signaling pathway by a trifluoromethylpyridine-based inhibitor.

Quantitative Data on Kinase Inhibition

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50).

| Compound Type | Target Kinase | IC50 (nM) |

| 5-Trifluoromethylpyrimidine derivative | EGFR | Varies (compound-specific) |

| 5-Trifluoromethylpyrimidine derivative | PYK2 | Varies (compound-specific) |

Table 3: Representative target kinases for trifluoromethylpyrimidine-based inhibitors. Specific IC50 values are highly dependent on the full molecular structure of the inhibitor.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethylpyridines.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol describes a common method for the synthesis of a key intermediate in the production of many agrochemicals and pharmaceuticals.[9]

Reaction Scheme:

2-Chloro-5-(trichloromethyl)pyridine → 2,3-Dichloro-5-(trichloromethyl)pyridine → 2,3-Dichloro-5-(trifluoromethyl)pyridine

Materials:

-

2-Chloro-5-(trichloromethyl)pyridine

-

Chlorine gas (Cl2)

-

Antimony trichloride (SbCl3) (catalyst)

-

Anhydrous hydrogen fluoride (HF)

-

Reaction vessel suitable for chlorination and fluorination reactions

-

Distillation apparatus

Procedure:

-

On-ring Chlorination:

-

Charge the reaction vessel with 2-chloro-5-(trichloromethyl)pyridine.

-

Add a catalytic amount of antimony trichloride.

-

Heat the mixture to the desired reaction temperature (typically 100-150°C).

-

Introduce chlorine gas into the reaction mixture. Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2,3-dichloro-5-(trichloromethyl)pyridine is achieved.

-

-

Fluorination:

-

Transfer the crude 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.

-

Carefully add anhydrous hydrogen fluoride.

-

Heat the reactor to the appropriate temperature (e.g., 120-135°C) and pressure.

-

Maintain the reaction conditions until the conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine is complete, as monitored by GC.

-

-

Purification:

-

After the reaction, carefully neutralize any remaining HF.

-

Wash the crude product with water.

-

Purify the 2,3-dichloro-5-(trifluoromethyl)pyridine by distillation.

-

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for assessing the inhibitory activity of a trifluoromethylpyridine compound against a target kinase.

Materials:

-

Trifluoromethylpyridine test compound

-

Target kinase

-

Kinase substrate

-

ATP (adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

-

Microplate reader

Experimental Workflow Diagram:

Caption: General workflow for a kinase inhibition assay.

High-Throughput Screening (HTS) for Trifluoromethylpyridine-Based Inhibitors

HTS is a crucial tool in drug discovery for identifying promising lead compounds from large chemical libraries. The following diagram illustrates a typical HTS workflow for screening a library of trifluoromethylpyridine derivatives.

Caption: High-throughput screening workflow for a trifluoromethylpyridine library.

Conclusion

The trifluoromethyl group plays a pivotal role in activating the pyridine ring, a feature that has been extensively leveraged in the development of novel pharmaceuticals and agrochemicals. Its strong electron-withdrawing properties enhance the reactivity of the pyridine ring and modulate its physicochemical properties in a manner that is highly advantageous for drug design. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of trifluoromethylated pyridines will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. studylib.net [studylib.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS 175277-67-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine, a chemical compound identified by the CAS number 175277-67-5. This molecule is a key intermediate in the synthesis of various agrochemicals, particularly fungicides. The unique physicochemical properties conferred by the trifluoromethyl group make this and related compounds potent agents in the development of new crop protection solutions. This guide will cover its chemical identity, synthesis, potential biological activity based on related structures, and relevant experimental protocols.

Chemical Identity and Properties

IUPAC Name: this compound

| Property | Value | Source |

| CAS Number | 175277-67-5 | Internal |

| Molecular Formula | C₆H₃Cl₂F₃N₂ | Internal |

| Molecular Weight | 231.00 g/mol | Internal |

| Appearance | Solid | Internal |

| Melting Point | 45-48 °C | [1] |

Synthesis

Below is a generalized workflow representing a potential synthetic approach.

References

Spectroscopic Analysis of Substituted Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis and characterization of substituted pyridines. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural elucidation a critical step in research and development. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) as applied to this important class of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including substituted pyridines. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The electronic environment of the pyridine ring is significantly influenced by the electronegative nitrogen atom and the nature and position of substituents. This results in characteristic chemical shift ranges for the ring protons and carbons.

Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for Substituted Pyridines.

| Position | Chemical Shift Range (ppm) | Multiplicity (Typical) | Coupling Constants (J, Hz) |

| H-2 (α) | 8.5 - 9.0 | Doublet or Doublet of Doublets | JH2-H3 = 4-6 Hz, JH2-H4 = 1-2 Hz, JH2-H6 = 0-1 Hz |

| H-3 (β) | 7.0 - 8.0 | Triplet or Doublet of Doublets | JH3-H2 = 4-6 Hz, JH3-H4 = 7-9 Hz |

| H-4 (γ) | 7.5 - 8.5 | Triplet or Doublet of Doublets | JH4-H3 = 7-9 Hz, JH4-H2 = 1-2 Hz |

| H-5 (β) | 7.0 - 8.0 | Triplet or Doublet of Doublets | JH5-H6 = 4-6 Hz, JH5-H4 = 7-9 Hz |

| H-6 (α) | 8.5 - 9.0 | Doublet or Doublet of Doublets | JH6-H5 = 4-6 Hz, JH6-H2 = 0-1 Hz |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Values can vary based on solvent and substituent effects.

Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for Substituted Pyridines.[1]

| Position | Chemical Shift Range (ppm) |

| C-2 (α) | 148 - 155 |

| C-3 (β) | 120 - 140 |

| C-4 (γ) | 135 - 150 |

| C-5 (β) | 120 - 140 |

| C-6 (α) | 148 - 155 |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Solvent and substituent effects can cause significant variations.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy.[2][3][4][5]

A standard protocol for acquiring high-quality NMR spectra of substituted pyridines is outlined below.

I. Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the substituted pyridine for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3]

-

Vortexing/Sonication: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

-